4-amino-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
4-amino-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C10H8F6N2O It is characterized by the presence of both trifluoromethyl and trifluoroethyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 4-amino-3-(trifluoromethyl)benzoic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl and trifluoroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the benzamide.
Reduction: Corresponding amines.
Substitution: Products with substituted trifluoromethyl or trifluoroethyl groups.
Scientific Research Applications
4-amino-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-amino-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and trifluoroethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(2,2,2-trifluoroethyl)benzamide
- 4-amino-3-(trifluoromethyl)benzoic acid
- N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzamide
Uniqueness
4-amino-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzamide is unique due to the presence of both trifluoromethyl and trifluoroethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C10H8F6N2O |
---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
4-amino-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H8F6N2O/c11-9(12,13)4-18-8(19)5-1-2-7(17)6(3-5)10(14,15)16/h1-3H,4,17H2,(H,18,19) |
InChI Key |
QOOKGTASSAWKAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
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